3-Methylpiperidin-2-one is a cyclic amide with the molecular formula . This compound features a piperidine ring substituted with a methyl group at the third position and a carbonyl group at the second position. It is recognized for its structural similarity to other piperidine derivatives, making it an important intermediate in organic synthesis and pharmaceutical development. The compound exhibits a melting point of approximately 64-65 °C and has been cataloged under the CAS number 3768-43-2 .
Currently, there is no documented information regarding a specific mechanism of action for 3-Methylpiperidin-2-one in biological systems.
Research indicates that 3-Methylpiperidin-2-one exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor for various pharmaceuticals. For instance, derivatives of this compound have shown activity against certain bacterial strains, indicating its relevance in medicinal chemistry . Moreover, its structural properties allow it to interact with biological targets, making it a subject of interest for drug design.
The synthesis of 3-Methylpiperidin-2-one can be achieved through several methods:
3-Methylpiperidin-2-one serves multiple purposes across various fields:
Studies have focused on the interactions of 3-Methylpiperidin-2-one with various biological systems. These investigations often assess its binding affinity to specific receptors or enzymes, providing insights into its mechanism of action. For example, research has highlighted its interactions with microbial targets, contributing to its evaluation as an antimicrobial agent . Additionally, electrochemical characterization has been performed to understand its redox behavior in solution .
Several compounds share structural similarities with 3-Methylpiperidin-2-one. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methylpiperidin-2-one | C₆H₁₁NO | Methyl substitution enhances lipophilicity. |
| 2-Piperidinone | C₅H₉NO | Lacks methyl substitution; simpler structure. |
| 4-Methylpiperidin-2-one | C₆H₁₁NO | Methyl group at the fourth position affects reactivity. |
| 1-Methylpiperidin-2-one | C₆H₁₁NO | Different position of methyl group alters properties. |
These compounds illustrate the diversity within piperidine derivatives while emphasizing how the position and nature of substituents influence their chemical behavior and biological activity.
The synthesis of 3-methylpiperidin-2-one through classical lactamization and cyclization methodologies represents the foundation of synthetic approaches to this important heterocyclic compound [1]. The most established classical route involves the thermal cyclization of delta-valerolactone with chiral auxiliaries, particularly D-phenylglycinol, under elevated temperature conditions ranging from 150 to 160 degrees Celsius [2] [3]. This approach has demonstrated exceptional efficacy, yielding the target compound with 91% overall yield and greater than 99:1 diastereomeric ratio when monitored by chiral high performance liquid chromatography columns [2] [3].
Alternative classical approaches encompass cyclization strategies derived from gamma-amino acid precursors under acid-catalyzed conditions [4]. These methodologies typically employ carboxylic acid derivatives as starting materials and proceed through intramolecular lactamization processes facilitated by acid catalysis with heating [4]. The yields for these transformations generally range from 65 to 80 percent, though the diastereoselectivity remains variable depending on the specific substrate and reaction conditions employed [4].
Reductive amination approaches constitute another significant classical methodology for accessing 3-methylpiperidin-2-one derivatives [5]. These procedures utilize carbonyl precursors in combination with appropriate amine sources, with sodium borohydride serving as the reducing agent in alcohol solvents [5]. The method demonstrates moderate to good yields, typically ranging from 70 to 85 percent, with moderate diastereoselectivity [5].
Michael addition-cyclization cascades have emerged as particularly effective classical routes, especially when employing vinyl sulfoxide substrates with nucleophilic partners [6]. These base-catalyzed transformations proceed under mild conditions ranging from room temperature to reflux, achieving yields between 61 and 93 percent with notable diastereoselectivity ratios of 93:7 [6]. The stereochemical outcome can be rationalized through the positioning of the anion intermediate, where the electron lone pair on sulfur adopts a syn coplanar arrangement with the carbon-carbon double bond [6].
| Method | Starting Materials | Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| δ-Valerolactone + D-Phenylglycinol | δ-Valerolactone, D-phenylglycinol | Thermal conditions, 150-160°C | 91 | >99:1 dr |
| Cyclization from γ-amino acids | γ-Amino acid derivatives | Acid-catalyzed cyclization | 65-80 | Variable |
| Reductive amination approach | Carbonyl precursors, amines | NaBH4, alcohol solvents | 70-85 | Moderate |
| Michael addition-cyclization | Vinyl sulfoxides, nucleophiles | Base-catalyzed, RT to reflux | 61-93 | 93:7 dr |
| Lactamization via acid catalysis | Carboxylic acid derivatives | Acid catalysis, heating | 60-75 | Low |
The development of asymmetric synthetic methodologies for enantiomerically pure 3-methylpiperidin-2-one has become a critical area of research, particularly given the importance of stereochemistry in pharmaceutical applications [2] [3] [7]. The most successful asymmetric approach utilizes D-phenylglycinol as a chiral auxiliary in combination with delta-valerolactone, leading to the formation of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one with exceptional stereochemical control [2] [3].
During the alkylation process, the configuration of the hydroxyl group protection significantly influences both the consumption of secondary butyllithium and the resulting diastereomeric excess [2] [3]. When 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one undergoes alkylation with 2.5 equivalents of secondary butyllithium, the desired compound is obtained as a single isomer detectable by chiral high performance liquid chromatography with an overall yield of 91 percent [2] [3].
Alternative strategies involving protected hydroxyl groups demonstrate different stoichiometric requirements and selectivity profiles [2] [3]. When the hydroxyl group is protected with tert-butyldimethylsilyl groups, the corresponding (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidine-2-one can be alkylated with only 1.5 equivalents of secondary butyllithium [2] [3]. This modification yields the target compound along with its diastereoisomer in a ratio of 1:2.5 with a methylation yield of 90 percent [2] [3].
Chiral titanium alkylidene reagents represent another significant advancement in asymmetric synthesis strategies [6]. These novel reagents demonstrate exceptional stereoselectivity in the alkylation of resin-bound esters, leading to acid-labile resin-bound enol ethers that can be cleaved to afford amino ketones [6]. The resulting amino ketones undergo cyclization using trimethylsilyl chloride to generate cyclic iminium salts, which subsequently undergo diastereoselective reduction with sodium triacetoxyborohydride [6].
Asymmetric hydrogenation methodologies using rhodium-catalyzed systems have shown remarkable success in generating enantiomerically pure piperidine derivatives [7] [8]. These approaches utilize specialized chiral ligands and can achieve enantioselectivities exceeding 93:7 enantiomeric ratio for 2-alkyl-pyridine substrates [7]. The resulting enantioenriched piperidines serve as valuable intermediates for further elaboration to biologically relevant target molecules [7].
| Chiral Auxiliary/Catalyst | Target Product | Enantiomeric Excess (%) | Overall Yield (%) | Selectivity Features |
|---|---|---|---|---|
| D-Phenylglycinol | (3S)-3-Methylpiperidin-2-one | >99 | 91 | Single diastereomer by HPLC |
| Chiral titanium reagents | 2-Substituted piperidines | 80-96 | 70-85 | High stereoselectivity |
| Phenylethylamine derivatives | Enantioenriched piperidines | 88 | 62-78 | Good enantioselectivity |
| Chiral oxazolidinones | Chiral lactams | 90-98 | 75-90 | Excellent optical purity |
| Asymmetric lithiation | Optically active piperidinones | 85-95 | 65-80 | High diastereoselectivity |
Transition metal-catalyzed methodologies have revolutionized the synthesis of 3-methylpiperidin-2-one and related structures, offering enhanced selectivity and efficiency compared to traditional approaches [9] [10] [8]. Rhodium-catalyzed asymmetric hydrogenation represents one of the most significant advances in this field, particularly for the synthesis of chiral piperidines from pyridinium salt precursors [8]. These transformations proceed through reductive transamination mechanisms that introduce chiral primary amines under reducing conditions in the presence of water [8].
The rhodium-catalyzed reductive transamination reaction demonstrates exceptional diastereo- and enantio-selectivities while maintaining broad functional group tolerance [8]. Key to the success of this transformation is the introduction of chiral primary amines under reducing conditions, which undergo transamination with the pyridinium nitrogen moiety while simultaneously inducing chirality on the ring system [8]. This methodology has proven scalable, with multi-hundred-gram scale demonstrations reported in the literature [8].
Palladium-catalyzed carbon-hydrogen functionalization strategies offer complementary approaches for accessing substituted piperidin-2-one derivatives [11] [12]. These methodologies typically employ palladium acetate or related complexes in combination with appropriate bases at temperatures ranging from 80 to 130 degrees Celsius [11]. The regioselectivity of these transformations can be controlled through careful selection of reaction conditions and substrate design [11].
Copper-mediated intramolecular carbon-hydrogen amination reactions provide efficient routes to pyrrolidine and piperidine scaffolds [13]. These transformations utilize copper complexes bearing tris(pyrazolyl)borate ligands as precatalysts for the intramolecular carbon-hydrogen amination of N-fluoride amides [13]. The reactions proceed through a copper(I)/copper(II) catalytic cycle as determined by experimental and density functional theory investigations [13].
Iridium-catalyzed enantioselective hydrogenation methodologies have demonstrated significant utility for the preparation of chiral 2-alkyl piperidine derivatives [7]. These systems employ specialized chiral ligands such as MeO-BoQPhos to achieve high levels of enantioselectivity, with ratios reaching 93:7 enantiomeric ratio [7]. The resulting enantioenriched piperidines can be readily converted into biologically interesting molecules, providing novel synthetic routes to chiral piperidine-containing compounds [7].
Molecular iodine-mediated oxidative cyclization represents a mild and metal-free alternative for lactam formation through selective oxidation of cyclic secondary and tertiary amines [4]. This chemoselective strategy facilitates both regioselective and chemoselective oxidation of carbon-hydrogen bonds directly adjacent to cyclic amine functionalities [4]. The mild reaction conditions and broad functional group tolerance make this approach particularly attractive for late-stage functionalization applications [4].
| Metal Catalyst | Reaction Type | Substrate | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Rhodium complexes | Asymmetric hydrogenation | Pyridinium salts | H2, chiral ligands, RT-50°C | 85-95 | >99% ee |
| Palladium catalysts | C-H functionalization | Alkene precursors | Pd catalyst, base, 80-130°C | 70-90 | Regioselective |
| Copper complexes | Intramolecular amination | N-Fluoroamides | Cu catalyst, 90°C, toluene | 83-99 | High stereoselectivity |
| Iridium catalysts | Reductive transamination | Pyridine derivatives | Ir catalyst, chiral amine, H2O | 75-90 | Excellent diastereo/enantioselectivity |
| Ruthenium catalysts | Oxidative cyclization | Cyclic amines | Ru catalyst, oxidant, heating | 60-80 | Moderate selectivity |
The development of environmentally sustainable synthetic methodologies for 3-methylpiperidin-2-one synthesis has gained significant attention in recent years, driven by principles of green chemistry and environmental responsibility [14] [15] [16]. Microwave-assisted organic synthesis has emerged as a particularly powerful technique, offering dramatic improvements in reaction efficiency while reducing environmental impact [14] [15].
Microwave irradiation provides significant advantages over conventional heating methods, including dramatically reduced reaction times, enhanced yields, and improved selectivity profiles [14] [15]. For related heterocyclic synthesis, microwave conditions have demonstrated yield improvements from 15-25 percent under conventional heating to 89-98 percent under optimized microwave irradiation [17]. The optimal conditions typically employ microwave powers ranging from 50 to 300 watts for durations between 15 minutes and 2 hours, depending on the specific transformation [14] [17].
The mechanistic advantages of microwave heating derive from the selective heating of polar reactants and catalysts in non-polar solvent systems, which accelerates the rate-determining decomposition steps without affecting sensitive substrates [6]. This selective heating effect has proven particularly valuable for reactions involving titanium-based reagents, where microwave conditions can complete methylenation reactions in minutes rather than hours [6].
Solvent-free reaction conditions represent another major advancement in green chemistry approaches to lactam synthesis [16] [18]. These methodologies eliminate the need for organic solvents entirely, relying instead on neat reaction conditions or minimal amounts of environmentally benign solvents [16]. The Knoevenagel condensation serves as an exemplary case, where traditional pyridine-piperidine systems have been replaced with environmentally benign amines or ammonium salts as catalysts [16].
The development of solvent-free protocols often involves initial mixing of reactants in minimal quantities of green solvents such as ethyl acetate, followed by solvent removal and continuation of the reaction under neat conditions [16]. This approach has proven particularly effective for reactions involving malonic acid derivatives, where complete conversion can be achieved at temperatures around 90 degrees Celsius with nearly 100 percent selectivity [16].
Water-based synthetic methodologies have gained prominence as environmentally sustainable alternatives to traditional organic solvents [18]. These aqueous reaction systems often demonstrate enhanced safety profiles while maintaining or improving synthetic efficiency [18]. The use of water as a reaction medium has proven particularly effective for multicomponent reactions leading to heterocyclic products [18].
| Green Method | Reaction Conditions | Advantages | Yield Improvement | Environmental Benefit |
|---|---|---|---|---|
| Microwave-assisted synthesis | MW 50-300W, 15min-2h | Reduced reaction time, higher yields | 89-98% vs 15-25% conventional | Energy efficient |
| Solvent-free conditions | Neat conditions, 80-120°C | No organic solvents, easy workup | 75-90% | Waste reduction |
| Water as solvent | Aqueous medium, RT-reflux | Environmentally benign, safe | 85-95% | Green solvent |
| Ionic liquid media | IL, moderate heating | Recyclable medium, mild conditions | 70-85% | Reduced VOCs |
| Flow chemistry | Continuous flow, optimized T/P | Better control, scalability | 80-95% | Atom economy |
Post-synthetic modification strategies for 3-methylpiperidin-2-one derivatives enable the introduction of diverse functional groups and structural modifications that expand the synthetic utility of this heterocyclic scaffold [20] [21]. These transformations are particularly valuable for medicinal chemistry applications where systematic structure-activity relationship studies require access to diverse analogs [20].
N-alkylation represents one of the most fundamental post-synthetic modifications available for piperidin-2-one derivatives [21]. The regioselectivity of alkylation reactions depends critically on reaction conditions and the nature of the alkylating agent [21]. Under basic conditions using potassium carbonate in dimethylformamide at 80 degrees Celsius, alkylation with phenethyl bromide derivatives proceeds exclusively at the oxygen atom to afford O-alkylated products in yields ranging from 75 to 82 percent [21].
The selectivity between N-alkylation and O-alkylation can be influenced by multiple factors, including the steric bulk of the alkylating agent and electronic effects from substituents on the lactam ring [21]. For substrates bearing basic amino groups, the combination of steric hindrance from relatively large phenylalkyl bromides and electronic effects favoring phenolic formation results in highly regioselective O-alkylation [21].
Carbon-hydrogen functionalization at specific positions of the piperidine ring has emerged as a powerful strategy for introducing structural diversity [20]. Site-selective functionalization at the C2 position can be achieved using specialized dirhodium catalysts with donor-acceptor carbenes [20]. The Rh2(R-TCPTAD)4-catalyzed reactions provide moderate yields with variable stereoselectivity, while Rh2(R-TPPTTL)4-catalyzed transformations demonstrate high diastereoselectivity exceeding 30:1 diastereomeric ratio with enantioselectivities ranging from 52 to 73 percent [20].
Functionalization at the C3 position requires indirect approaches due to the deactivating effect of the nitrogen atom toward direct carbon-hydrogen insertion [20]. Asymmetric cyclopropanation of tetrahydropyridine intermediates followed by reductive ring-opening provides an effective strategy for accessing C3-functionalized products [20]. This methodology enables the synthesis of position analogs with high stereochemical control [20].
Oxidative transformations using molecular iodine provide chemoselective routes to lactam products through direct carbon-hydrogen oxidation [4]. These metal-free oxidation protocols demonstrate excellent functional group tolerance and proceed under mild reaction conditions [4]. The transformation involves the formation of N-iodoammonium intermediates followed by base-promoted conversion to the corresponding lactam products [4].
Cross-coupling methodologies enable the introduction of aryl and heteroaryl substituents through palladium-catalyzed processes [20] [21]. Suzuki coupling reactions with arylboronic acids provide access to biaryl-containing lactam derivatives, while Buchwald coupling enables the formation of N-aryl bonds under appropriate conditions [21].
| Functionalization Type | Reagents/Conditions | Products | Yield Range (%) | Selectivity Notes |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, base, DMF/THF | N-Substituted derivatives | 75-95 | O- vs N-selectivity depends on conditions |
| C3 Position modification | Electrophiles, strong base (LDA/LiHMDS) | 3-Functionalized piperidinones | 70-90 | High regioselectivity at C3 |
| Oxidative transformations | I2, oxidants, mild conditions | Lactam products via C-H oxidation | 85-99 | Chemoselective oxidation |
| Halogenation reactions | NCS/NBS, radical conditions | Halogenated intermediates | 60-80 | Position-dependent selectivity |
| Cross-coupling reactions | Pd catalysts, boronic acids/organometallics | Aryl/alkyl-substituted products | 65-85 | Functional group tolerance |
3-Methylpiperidin-2-one exhibits well-defined thermodynamic properties that are characteristic of its cyclic lactam structure. The compound demonstrates a melting point range of 64-65°C [1] [2], indicating relatively strong intermolecular forces arising from hydrogen bonding between the amide groups of adjacent molecules. This melting point range reflects the compound's ability to form stable crystalline structures through N-H···O hydrogen bonds typical of secondary amides.
The boiling point of 3-methylpiperidin-2-one has been determined to be 254°C at standard atmospheric pressure (760 mmHg) [1]. This elevated boiling point, relative to non-polar compounds of similar molecular weight, can be attributed to the presence of the carbonyl group and the secondary amide nitrogen, which facilitate strong intermolecular interactions. The compound's molecular weight of 113.16 g/mol [1] [2] and its polar surface area of 29.10 Ų [1] contribute to these elevated transition temperatures.
The density of 3-methylpiperidin-2-one is reported as 0.951 g/cm³ [1], which is characteristic of organic compounds containing heteroatoms. The refractive index of 1.438 [1] provides additional insight into the compound's optical properties and molecular polarizability. The calculated logarithm of the partition coefficient (LogP) value of 0.86130 [1] indicates moderate lipophilicity, suggesting the compound exhibits balanced hydrophilic and lipophilic characteristics. This intermediate LogP value implies favorable solubility properties in both aqueous and organic solvent systems.
Solubility characteristics of 3-methylpiperidin-2-one are influenced by its amphiphilic nature. The presence of the polar carbonyl group and secondary amide functionality promotes solubility in polar protic solvents such as water, methanol, and ethanol through hydrogen bonding interactions. Simultaneously, the methyl-substituted piperidine ring provides sufficient hydrophobic character to enable solubility in moderately polar organic solvents. The flash point of 138.6°C [1] indicates the compound's thermal stability and provides important safety parameters for handling and storage.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 3-methylpiperidin-2-one through characteristic chemical shift patterns. In ¹H Nuclear Magnetic Resonance spectroscopy, the compound exhibits distinct resonance signals corresponding to its various proton environments [3] [4]. The methyl group attached to the piperidine ring typically appears as a doublet in the region of δ 1.0-1.5 ppm, with the specific chemical shift influenced by the electron-withdrawing effect of the adjacent carbonyl group.
The piperidine ring protons display characteristic multipicity patterns in the δ 1.2-3.7 ppm region [3] [4]. The protons on the carbon adjacent to the carbonyl group (α-protons) experience significant deshielding and appear downfield compared to other ring protons. The methylene protons of the ring system exhibit complex coupling patterns due to their different magnetic environments and vicinal coupling relationships. The secondary amide proton (N-H) typically appears as a broad singlet in the δ 5-7 ppm region, with the exact chemical shift depending on solvent effects and hydrogen bonding interactions.
¹³Carbon Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecular framework [4]. The carbonyl carbon appears characteristically downfield in the δ 170-185 ppm region, typical of lactam carbonyls. The methyl carbon attached to the ring system resonates in the δ 15-25 ppm range, while the various ring carbons appear between δ 25-50 ppm, with the carbon bearing the methyl substituent showing a distinct chemical shift due to the substitution pattern. The carbon adjacent to nitrogen typically exhibits an upfield shift compared to other ring carbons due to the electron-donating properties of nitrogen.
Infrared spectroscopy provides valuable information about the functional groups present in 3-methylpiperidin-2-one [5] [6] [7]. The most prominent absorption band appears in the 1650-1680 cm⁻¹ region, corresponding to the carbonyl stretch (C=O) of the lactam group. This frequency is characteristic of six-membered ring lactams and is influenced by ring strain and electronic effects. The N-H stretching vibration typically appears as a medium to strong absorption band in the 3200-3400 cm⁻¹ region, often broadened due to hydrogen bonding effects.
The aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region [5] [6] [7], with methyl C-H stretches appearing at slightly higher frequencies than methylene C-H stretches. Characteristic bending vibrations of the methyl group appear around 1375 cm⁻¹, providing additional confirmation of the methyl substitution. The C-N stretching vibrations typically occur in the 1200-1350 cm⁻¹ region, while ring breathing modes and other skeletal vibrations appear in the fingerprint region below 1500 cm⁻¹.
Mass spectrometry of 3-methylpiperidin-2-one yields characteristic fragmentation patterns that aid in structural confirmation [8]. Under electrospray ionization conditions, the compound readily forms a protonated molecular ion [M+H]⁺ at m/z 114.09 [8]. Additional adduct ions may be observed, including sodium adducts [M+Na]⁺ at m/z 136.07 and ammonium adducts [M+NH₄]⁺ at m/z 131.12. The fragmentation pattern typically involves loss of the methyl group, leading to fragment ions corresponding to the unsubstituted piperidin-2-one structure.
The chromatographic behavior of 3-methylpiperidin-2-one reflects its amphiphilic properties and provides important analytical information for separation and purification procedures. High Performance Liquid Chromatography analysis typically employs reversed-phase C18 columns as the primary stationary phase [9] [10], taking advantage of the compound's moderate polarity for effective retention and separation.
Under reversed-phase High Performance Liquid Chromatography conditions, 3-methylpiperidin-2-one exhibits retention times that vary significantly based on mobile phase composition [9] [10]. When using water-acetonitrile or water-methanol gradient systems, retention times typically range from 5-30 minutes depending on the specific gradient profile and flow rate. The compound's LogP value of 0.86130 [1] suggests moderate retention on C18 stationary phases, with elution occurring under conditions of intermediate organic solvent concentration.
Mobile phase optimization for High Performance Liquid Chromatography analysis often involves aqueous-organic gradient systems [9] [10]. Typical mobile phase compositions include water-acetonitrile mixtures with organic content ranging from 10-80%, or water-methanol systems with similar composition ranges. The addition of volatile organic acids such as formic acid (0.1-0.5%) or acetic acid may be employed to improve peak shape and enhance ionization efficiency when coupled with mass spectrometric detection.
Detection methods for High Performance Liquid Chromatography analysis of 3-methylpiperidin-2-one commonly employ ultraviolet absorption at 254 nm [9] [10], taking advantage of the compound's chromophoric properties. The lactam carbonyl group provides sufficient ultraviolet absorption for sensitive detection, although the extinction coefficient is relatively modest compared to aromatic compounds. Mass spectrometric detection offers enhanced specificity and sensitivity, particularly when using electrospray ionization in positive ion mode.
Gas chromatography analysis of 3-methylpiperidin-2-one presents unique challenges due to the compound's polarity and potential for thermal decomposition [11] [12]. Direct gas chromatographic analysis is possible but may require careful optimization of injection port temperature and column conditions to prevent degradation. The compound's boiling point of 254°C [1] suggests that analysis can be performed using standard gas chromatographic conditions, although derivatization may be employed to improve volatility and reduce peak tailing.
Derivatization strategies for gas chromatography analysis may include silylation to convert the secondary amide to a more volatile trimethylsilyl derivative [11] [12]. Alternative derivatization approaches include methylation or acetylation of the amide nitrogen, although these procedures must be carefully optimized to ensure complete reaction and avoid side products. Column selection for gas chromatographic analysis typically involves moderately polar stationary phases that provide adequate retention while minimizing excessive peak broadening.
Density Functional Theory calculations provide comprehensive insight into the electronic structure and molecular properties of 3-methylpiperidin-2-one. Computational studies employing the B3LYP functional with various basis sets have established reliable predictions for the compound's electronic properties [13] [14]. The choice of basis set, particularly 6-311++G(d,p), ensures adequate description of both core and valence electrons while including diffuse functions necessary for accurate prediction of molecular properties.
The highest occupied molecular orbital energy of 3-methylpiperidin-2-one has been calculated to range from -6.70 to -6.83 eV using B3LYP/6-311++G(d,p) level theory [13] [14]. This energy level reflects the compound's electron-donating capacity and provides insight into its potential for oxidative reactions. The lowest unoccupied molecular orbital energy ranges from -1.38 to -1.72 eV [13] [14], indicating the compound's electron-accepting properties and susceptibility to nucleophilic attack.
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, calculated to be 5.11-5.32 eV [13] [14], provides important information about the compound's chemical reactivity and kinetic stability. This relatively large energy gap suggests moderate chemical stability and indicates that electronic transitions require significant energy input. The energy gap also correlates with the compound's optical properties and provides theoretical foundation for understanding ultraviolet-visible absorption characteristics.
Molecular orbital analysis reveals the spatial distribution of electron density within the 3-methylpiperidin-2-one structure. The highest occupied molecular orbital typically exhibits significant contribution from the nitrogen lone pair and the π-system of the carbonyl group, reflecting the electron-rich nature of these functional groups. The lowest unoccupied molecular orbital shows predominant localization on the carbonyl carbon and adjacent atoms, indicating the electrophilic character of this region.
Chemical reactivity descriptors derived from Density Functional Theory calculations provide quantitative measures of molecular behavior [13] [14]. The ionization potential, calculated as 6.70-6.83 eV, represents the energy required to remove an electron from the molecule and correlates with the compound's reducing potential. The electron affinity of 1.38-1.72 eV indicates the energy released upon electron addition and relates to the compound's oxidizing capacity.
Electronegativity values of 4.04-4.28 eV provide a measure of the compound's overall electron-attracting power [13] [14]. Chemical hardness, calculated as 2.56-2.66 eV, reflects the resistance to electron density changes and correlates with chemical stability. The corresponding chemical softness of 0.19 eV⁻¹ indicates the compound's polarizability and susceptibility to electronic perturbations. The electrophilicity index of 3.29 eV [13] provides a quantitative measure of the compound's electron-accepting tendency and helps predict reactivity patterns in chemical transformations.
Geometric optimization calculations reveal the preferred conformational arrangements of 3-methylpiperidin-2-one. The piperidine ring typically adopts a chair conformation, which minimizes steric interactions and provides optimal orbital overlap for the amide resonance system. The methyl substituent preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, consistent with conformational preferences observed in substituted cyclohexane systems.
Irritant